Hexadeca-1,11-diene
Description
Hexadeca-1,11-diene is a linear, unsaturated hydrocarbon featuring two non-conjugated double bonds at positions 1 and 11. For instance, shorter-chain dienes like 2,4-hexadiene exhibit a density of 2.207 g/cm³ at 25°C , suggesting that this compound, with its longer 16-carbon chain, would have a lower density and higher molecular weight, leading to reduced volatility compared to smaller dienes. The compound’s non-conjugated double bonds may also confer unique reactivity, particularly in cyclization or polymerization reactions, as seen in terpene biosynthesis pathways .
Properties
CAS No. |
65734-21-6 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
hexadeca-1,11-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,10,12H,1,4-9,11,13-16H2,2H3 |
InChI Key |
CPBKHCJQKWDECV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-1,11-diene can be synthesized through several methods, including the base-induced elimination of hydrogen halides from allylic halides. This method involves the use of strong bases such as sodium ethoxide or potassium tert-butoxide to induce the elimination reaction, resulting in the formation of the diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of polyenes. These processes typically require the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Hexadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bonds to form hexadecane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can occur, resulting in the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Hexadeca-1,11-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of hexadeca-1,11-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products. The stability of the resulting intermediates, such as carbocations, is influenced by resonance and hyperconjugation effects .
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
Structural Isomerism and Stereochemical Effects
Hexadeca-1,11-diene shares structural similarities with cyclic terpenes such as (+)-(6R,7S)-himachala-9,11-diene, a bicyclic sesquiterpene identified as a key pheromone component in P. cruciferae . While both compounds feature double bonds at positions 9 and 11, the cyclic structure of himachala-9,11-diene enhances its stability and biological specificity. Notably, the racemic form of himachala-9,11-diene retains bioactivity, whereas enantiopure forms of this compound (if synthesized) might exhibit divergent properties due to stereochemical influences on receptor interactions .
Functional Group Variations
Compared to derivatives like E-11-hexadecenyl acetate (CAS 34010-21-4), a pheromone analog with an acetate ester group , this compound lacks polar functional groups, rendering it more hydrophobic. This difference impacts volatility and solubility: E-11-hexadecenyl acetate has applications in insect attractants due to its balanced volatility, whereas this compound’s purely hydrocarbon structure may limit its utility in aqueous environments.
Cyclic vs. Linear Dienes
Cyclic dienes, such as eudesma-4(14),11-diene (identified in plant extracts) , exhibit constrained geometries that favor specific biochemical interactions, such as binding to olfactory receptors. Enzymatic studies on ADS and BFS highlight how minor structural differences (e.g., cyclic vs. linear products) arise from conserved active-site residues in terpene synthases .
Physical Properties
While direct data for this compound are unavailable, analogs like n-hexadecane (CAS 544-76-3) provide benchmarks. n-Hexadecane has a density of 2.046 g/cm³ at 30°C ; the addition of two double bonds in this compound would reduce density slightly but increase reactivity. Its boiling point is expected to exceed that of n-hexadecane (287°C) due to decreased van der Waals interactions from unsaturation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
